
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H16F2N4O2 and its molecular weight is 370.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, with the CAS number 2097916-76-0 and molecular formula C19H16F2N4O2, is a compound of significant interest in medicinal chemistry. This article reviews its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C19H16F2N4O2 |
Molecular Weight | 370.36 g/mol |
CAS Number | 2097916-76-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been noted for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling, and their dysregulation is often linked to cancer and other diseases. Research indicates that derivatives of pyrrolidine compounds can exhibit selective inhibition against specific kinases, which may be relevant for this compound as well .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
- Apoptosis Induction : The compound may also induce apoptosis in cancer cells, a mechanism that is crucial for the development of effective anticancer therapies. Quinoline derivatives have been documented to promote apoptosis through various pathways, which could be applicable to this compound .
Case Studies
- Antiproliferative Studies : A study involving related quinoxaline derivatives demonstrated that modifications to the pyrrolidine scaffold can enhance biological activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl ring significantly influenced the potency against cancer cell lines such as MCF-7 and HCT116 .
- In Vivo Efficacy : While in vitro studies are promising, further research is needed to evaluate the in vivo efficacy of this compound. Animal models will provide insights into pharmacokinetics, bioavailability, and overall therapeutic potential.
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its potential anticancer properties. Compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of quinoxaline have demonstrated cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values indicating effective proliferation inhibition.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Quinoxaline derivative | HepG2 | 6.19 ± 0.50 |
Quinoxaline derivative | MCF-7 | 5.10 ± 0.40 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound's structural similarity to other known anti-inflammatory agents indicates potential applications in treating inflammatory diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, research on pyrimidine derivatives demonstrated their ability to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting a pathway for developing antifibrotic therapies.
Case Study 1: Anticancer Efficacy
In a controlled study involving various quinoxaline derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapy agents.
Case Study 2: Anti-inflammatory Response
A study focused on the anti-inflammatory properties of related compounds demonstrated that treatment with these derivatives led to a marked reduction in TNF-alpha levels in an animal model of arthritis, indicating potential therapeutic benefits for inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-13-4-3-5-14(21)18(13)24-19(26)25-9-8-12(11-25)27-17-10-22-15-6-1-2-7-16(15)23-17/h1-7,10,12H,8-9,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMCIOCULEIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.